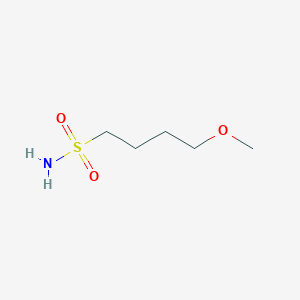

4-Methoxybutane-1-sulfonamide

Vue d'ensemble

Description

4-Methoxybutane-1-sulfonamide is a sulfonamide with the molecular formula C5H13NO3S . It is used in pharmaceutical testing .

Synthesis Analysis

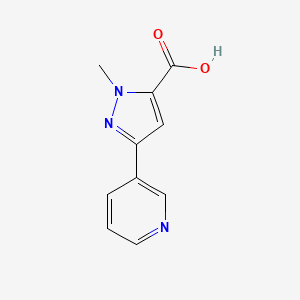

Sulfonamides, including this compound, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The synthesis of sulfonamides has been intensively studied and has flourished over time . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Sulfonamides, including this compound, undergo various chemical reactions. These include cleavage of the sulfonamide bond as well as SO2 extrusion . In addition to their most prominent application as building blocks to access alternative sulfur (VI) compounds, sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Applications De Recherche Scientifique

Environmental Degradation of Sulfonamides

A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation has been identified for eliminating sulfonamide antibiotics, highlighting an unusual degradation pathway by Microbacterium sp. This mechanism, initiated by ipso-hydroxylation, results in the degradation of various sulfonamides, suggesting a potential environmental bioremediation approach to address the persistence of these compounds and mitigate antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Applications in Medicinal Chemistry

The synthesis of novel sulfonamide derivatives with potential antimicrobial activities indicates the broad application of sulfonamide moiety in drug discovery. This includes the creation of new compounds expected to possess bactericidal and fungicidal activities, suggesting a continual interest in sulfonamide-based structures for developing new therapeutic agents (El-Mariah & Nassar, 2008).

Polymers with pH- and CO2-Responsive Properties

Research into pH- and CO2-responsive sulfonamide-containing polymers through RAFT polymerization reveals the potential for these materials in various biological and environmental applications. The synthesis of homopolymers demonstrates the influence of the sulfonamide group on polymer solubility and responsiveness, pointing towards innovative applications in drug delivery systems and smart materials (Abel et al., 2015).

Antitumor and Antimicrobial Activity

Studies on sulfonamide incorporation into medicinal compounds highlight their significance in anticancer and antimicrobial applications. The synthesis and evaluation of sulfanilamide derivatives have revealed their potential as nanomolar inhibitors for specific cancer-related enzymes, presenting a promising avenue for antitumor and antimetastasis drug development (Congiu et al., 2014).

Analytical Detection in Food and Environmental Samples

The development of methods for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) showcases the importance of accurate and sensitive analytical techniques. This facilitates the monitoring of sulfonamide levels in food products, ensuring compliance with safety standards and reducing the risk of antibiotic resistance (Premarathne et al., 2017).

Mécanisme D'action

Target of Action

4-Methoxybutane-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s sulfonamide group mimics PABA, allowing it to bind to the enzyme and block its activity . This inhibits the synthesis of folic acid, disrupting bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids and amino acids. By blocking its production, the compound disrupts these essential biochemical pathways, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the compound disrupts essential biochemical pathways in bacteria, leading to a bacteriostatic effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This can lead to widespread exposure and potential development of resistance in environmental bacteria . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Orientations Futures

Sulfonamides, including 4-Methoxybutane-1-sulfonamide, have been the subject of ongoing research due to their potential applications in medicine and other areas . The synthesis of these important sulfur-containing compounds and their subsequent transformations to other sulfur (VI) derivatives are areas of active research .

Propriétés

IUPAC Name |

4-methoxybutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-9-4-2-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCXBJGICKBAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1343838-10-7 | |

| Record name | 4-methoxybutane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

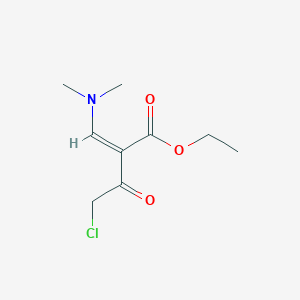

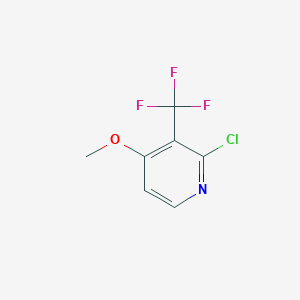

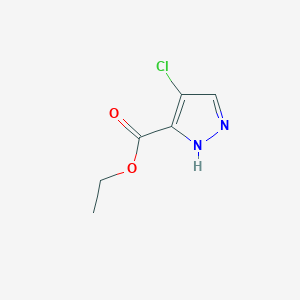

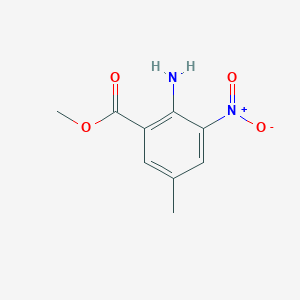

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)

![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)